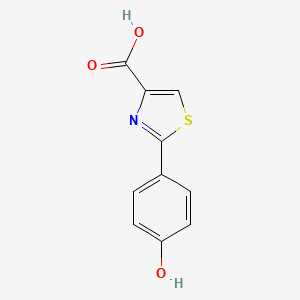

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKMZPAUCUGNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36705-82-5 | |

| Record name | 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification and Oxidation Route (Based on Patent CN102372680A)

A widely documented method involves starting from thiazolidine-4-carboxylic acid derivatives, followed by esterification, oxidation, and hydrolysis to yield thiazole-4-carboxylic acid derivatives.

| Step | Reaction Type | Starting Material | Reagents & Conditions | Outcome | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Esterification | Thiazolidine-4-carboxylic acid | Methanol, dry HCl gas, room temperature, 12 h | Methyl thiazolidine-4-carboxylate hydrochloride salt | White crystalline salt formed; 89% yield after dehydrochlorination |

| 2 | Dehydrochlorination | Methyl thiazolidine-4-carboxylate hydrochloride | Removal of HCl salt | Methyl thiazolidine-4-carboxylate | Purified intermediate |

| 3 | Oxidation | Methyl thiazolidine-4-carboxylate | MnO2, acetonitrile, 60-100°C, 24-72 h | Methyl thiazole-4-carboxylate | Stirring and filtration required |

| 4 | Hydrolysis | Methyl thiazole-4-carboxylate | 10% NaOH aqueous solution, reflux 1 h, acidify to pH 3 with HCl | Thiazole-4-carboxylic acid | Solid precipitated and filtered |

This route is adaptable to introduce the 4-hydroxyphenyl substituent at position 2 by using appropriately substituted starting materials or by post-synthetic modification of the thiazole ring.

Acylation and Mixed Product Formation (Based on Patent WO2009065797A1)

Another method involves the reaction of 1,3-thiazolidin-4-carboxylic acid derivatives with carboxylic acid derivatives such as acid anhydrides (e.g., acetic anhydride) to form mixtures of N-acyl-1,3-thiazolidin-4-carboxylic acids and 4-carboxy-1,3-thiazolidinium carboxylates.

- Single-stage synthesis mixing 1,3-thiazolidin-4-carboxylic acid and acylating agents at 20-120°C.

- Use of polar solvents like ethanol.

- Reaction times vary from 1 h at room temperature plus reflux for several hours to longer durations (up to 16 h).

- Products obtained are mixtures requiring further purification.

Typical Reaction Conditions and Results:

| Example | Reactor Volume | Starting Material (g) | Acetic Anhydride (mL) | Ethanol (mL) | Temperature & Time | Product Obtained | Yield (g) |

|---|---|---|---|---|---|---|---|

| 6 | 25 mL | 2.3 | 4 | 12 | Stirred 16 h at reflux | Mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate | Not specified |

| 12 | 50 mL | 10.3 | 4 | 12 | 1 h at 22°C + 4 h reflux + 24 h refrigeration | Same mixture | 6.1 |

| 16 | 50 mL | 10.3 | 4 | 12 | 1 h at 22°C + 4 h reflux + 24 h refrigeration | Same mixture | 5.5 |

| 18 | 500 mL | 110.3 | 40 | 120 | 1 h at 22°C + 4 h reflux + cooling | Same mixture | Not specified |

This method is useful for industrial-scale synthesis where mixtures can be tolerated or further separated.

Alternative Methods and Historical Processes (Based on US Patent US3274207A)

Older patents describe processes for preparing thiazole carboxylic acids involving sulfuric acid catalysis and other acid-mediated cyclizations. While these methods are less specific for the hydroxyphenyl substituted compound, they provide a background on thiazole ring construction and carboxylation.

- Use of sulfuric acid or other strong acids to promote ring closure.

- Preparation of intermediates that can be functionalized further.

- Emphasis on controlling reaction conditions to maximize yield and purity.

Details are less explicit for the hydroxyphenyl derivative but suggest possibilities for adapting acid-catalyzed cyclizations with substituted precursors.

Comparative Analysis of Preparation Methods

| Method | Key Advantages | Limitations | Suitability for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid |

|---|---|---|---|

| Esterification-Oxidation-Hydrolysis (CN102372680A) | High purity, well-defined intermediates, good yields | Multi-step, longer reaction times | Highly adaptable; can incorporate hydroxyphenyl substituent via starting materials |

| Acylation with Acid Anhydrides (WO2009065797A1) | Single-stage synthesis, scalable, lower energy consumption | Produces mixtures needing purification | Useful for industrial scale; may require separation for pure hydroxyphenyl derivative |

| Acid-catalyzed Cyclization (US3274207A) | Established method, simple reagents | Less selective, harsher conditions | Less direct for substituted derivatives; more suited for simpler thiazole acids |

Research Findings and Notes

- The esterification step using dry HCl gas in methanol produces methyl esters with high yield (~89%) and purity, facilitating subsequent oxidation and hydrolysis steps.

- Oxidation with manganese dioxide (MnO2) in acetonitrile at elevated temperatures (60-100°C) over extended periods (24-72 h) effectively converts thiazolidine esters to thiazole esters.

- Hydrolysis under basic conditions followed by acidification precipitates the free acid with good recovery.

- Acylation reactions with acid anhydrides provide mixtures of N-acylated and carboxylate salts, which may require chromatographic or recrystallization steps for isolation.

- Reaction temperatures and times are critical to optimizing yields and purity; mild conditions favor better selectivity.

- Industrial processes favor methods that minimize energy consumption and process steps, even if mixtures are produced.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H7NO3S

- Molecular Weight : 221.23 g/mol

- CAS Number : 36705-82-5

The compound features a thiazole ring that enhances its electronic properties, making it a valuable candidate for various chemical reactions and biological interactions.

Medicinal Chemistry

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid has been studied for its potential as a therapeutic agent due to its bioactive properties. Notable applications include:

- Antimicrobial Activity : Derivatives of this compound have shown moderate antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The broth microdilution method has been employed to determine minimum inhibitory concentrations (MIC) .

- Anticancer Properties : Research indicates that the compound may exhibit anticancer effects by interacting with specific molecular targets involved in cell proliferation and apoptosis .

Synthesis of Complex Molecules

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. It serves as a precursor for various derivatives that can be tailored for specific biological activities or material properties .

Material Science

The compound is explored for its potential applications in developing advanced materials, including polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance .

Case Study 1: Antimicrobial Activity Assessment

A study focused on synthesizing cobalt(II) complexes using this compound as a ligand. The resulting complexes were tested for antibacterial activity against several strains. The results indicated significant activity against Klebsiella pneumoniae, highlighting the compound's potential in pharmaceutical development .

Case Study 2: Anticancer Research

Another investigation evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity, suggesting their potential as lead compounds in cancer therapy .

Mécanisme D'action

The mechanism of action of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, while the thiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

AgrA Inhibition

- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid: Demonstrated binding energies of -3.5 to -4.1 kcal/mol in docking studies with the S.

- Halogenated analogs (e.g., 3-chloro, 2,6-difluoro): No binding data reported, but electronegative substituents like -Cl and -F are known to facilitate halogen bonding with protein targets, which could enhance inhibition .

Solubility and Bioavailability

- Methylphenyl and halogenated analogs exhibit higher lipophilicity, which may improve cellular uptake but reduce solubility .

Research Findings and Implications

AgrA Inhibition : The methylphenyl analog’s moderate binding affinity suggests thiazole-4-carboxylic acids as viable scaffolds for anti-virulence agents. The hydroxyphenyl variant’s theoretical advantages (e.g., hydrogen bonding) warrant experimental validation .

Structural Optimization : Substitutions at position 2 significantly modulate bioactivity. For instance, halogen atoms may balance potency and pharmacokinetics, while polar groups like -OH could improve target specificity .

Synthetic Accessibility : Derivatives like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid are commercially available with ≥97% purity, facilitating further biological studies .

Activité Biologique

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (also known as 2-HPTCA) is an organic compound that has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

2-HPTCA features a thiazole ring with a hydroxyphenyl substituent and a carboxylic acid group. The presence of these functional groups is crucial for its biological activity. The thiazole ring contributes to the compound's electronic properties, while the hydroxy group allows for hydrogen bonding with biological macromolecules.

Antimicrobial Properties

Research indicates that 2-HPTCA exhibits significant antimicrobial activity against various pathogenic organisms. Notably, it has shown efficacy against Candida auris, a multidrug-resistant fungal pathogen. The minimum inhibitory concentrations (MICs) for 2-HPTCA against Candida auris ranged from 0.5 to 64 µg/mL, demonstrating its potential as an antifungal agent .

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Candida auris | 0.5 - 64 |

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that 2-HPTCA can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its anticancer efficacy .

The biological activity of 2-HPTCA is largely attributed to its ability to interact with specific molecular targets within cells. The hydroxyphenyl group can form hydrogen bonds with proteins, while the thiazole ring engages in π-π stacking interactions. These interactions can modulate enzyme activities and receptor functions, leading to the observed biological effects .

Study on Antimicrobial Efficacy

A study conducted by researchers at a biotechnology firm evaluated the antimicrobial efficacy of various derivatives of 2-HPTCA against Candida auris. The results highlighted that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could lead to more potent antimicrobial agents .

Cancer Cell Line Study

In another study, 2-HPTCA was tested on breast cancer cell lines (MCF-7). The results indicated that treatment with 2-HPTCA resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. This study emphasizes the potential of 2-HPTCA as a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally analogous thiazole-carboxylic acids typically involves cyclocondensation of substituted thioamides with α-haloketones or α-ketoacids. For example, 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid is synthesized via a Hantzsch thiazole synthesis, achieving a melting point of 206–207°C and 97% purity under optimized conditions . Key variables include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometry of reactants. Lower yields (<50%) may result from incomplete cyclization or side reactions, necessitating purification via recrystallization (e.g., using ethanol/water mixtures) or chromatography.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm aromatic proton environments (e.g., hydroxyphenyl protons at δ 6.8–7.5 ppm) and thiazole ring protons (δ 7.9–8.3 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. For example, related thiazole derivatives achieve >95% purity when eluted with acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid .

- Mass Spectrometry : Compare experimental molecular ion ([M+H]+) with theoretical values (e.g., C10H7NO3S: 229.02 g/mol).

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?

- Methodological Answer : Systematic substitution of the hydroxyphenyl or thiazole moieties can elucidate SAR. For instance:

- Hydroxyl Group Modification : Replace the 4-hydroxyphenyl group with halogenated or alkylated analogs to study electronic/steric effects on receptor binding .

- Carboxylic Acid Bioisosteres : Substitute the carboxylic acid with esters or amides to modulate solubility and bioavailability. In a study of EP2/EP3 agonists, replacing the acid with a methyl ester reduced potency by 10-fold .

- Reference Data : Compare activity metrics (e.g., EC50) against analogs like 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid, which showed altered selectivity in receptor binding assays .

Q. How should researchers address contradictions in reported biological activities of thiazole-carboxylic acid derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Compounds with <95% purity (e.g., batch-dependent impurities in commercial samples) can skew activity data . Validate purity via independent HPLC or NMR before testing.

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter receptor-ligand interactions. Replicate assays under standardized protocols, as seen in dual EP2/EP3 agonist studies where pH 7.4 buffer yielded consistent EC50 values (~10 nM) .

- Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate activity across studies.

Q. What computational methods are suitable for predicting the binding mode of this compound to target proteins?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., prostaglandin E2 receptors). The carboxylic acid group often forms hydrogen bonds with Arg or Lys residues in binding pockets .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes. For example, thiazole derivatives with rigid substituents showed higher binding free energies (−45 kcal/mol) than flexible analogs .

- QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.